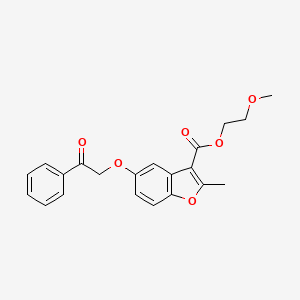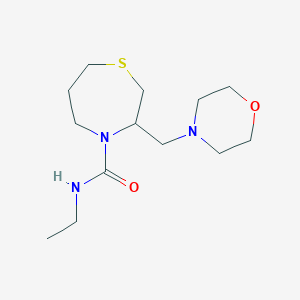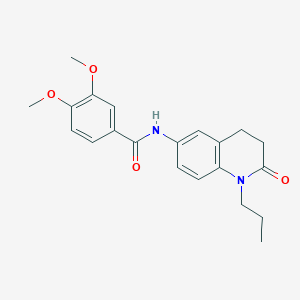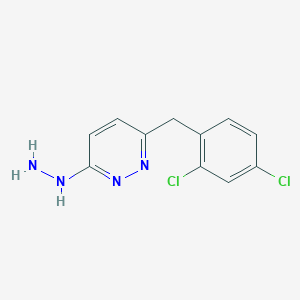
3-(1-(1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as PPQ, is a novel compound that has shown promising results in scientific research. PPQ belongs to the family of quinazoline derivatives, which have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related quinazoline derivatives involves innovative approaches to introduce various functional groups, enhancing their potential for biological applications. For instance, a study by Eguchi et al. (1991) explored the synthesis of hypotensive agents, including compounds with similar quinazoline structures, highlighting their significant activity in relaxing blood vessels (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991). Another research by Vidule (2011) focused on the synthesis of antimicrobial substituted 4–arylidene–3–methyl–1H–pyrimido[6,1–b] quinazoline–1,10(4H)–diones, demonstrating their promising antibacterial and antifungal activities (Vidule, 2011).
Biological Activities
The research on related quinazoline derivatives has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, and hypotensive effects. For instance, Kumar et al. (2013) reported on the efficient synthesis of piperazine derivatives and their evaluation for anticancer activity, demonstrating significant anticancer effects against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013). Another study highlighted the anti-leukemic activity of pyrrolo[2,3-c]quinoline derivatives, emphasizing their cytotoxic potential against leukemia cell lines (Guillon, Moreau, Desplat, Vincenzi, Pinaud, Savrimoutou, Rubio, Ronga, Rossi, & Marchivie, 2018).
properties
IUPAC Name |
3-[1-(1H-pyrrole-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16-13-4-1-2-5-14(13)20-18(25)22(16)12-7-10-21(11-8-12)17(24)15-6-3-9-19-15/h1-6,9,12,19H,7-8,10-11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALSNQXNTMVYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate](/img/structure/B2635008.png)
![7,9-dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2635009.png)

![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2635011.png)
![N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2635013.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2635017.png)



methanone](/img/structure/B2635022.png)

![3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2635025.png)